Salvianolic acid A hydrate

Catalog No.
S6624318
CAS No.
1435785-02-6
M.F
C26H24O11
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid A hydrate

CAS Number

1435785-02-6

Product Name

Salvianolic acid A hydrate

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;hydrate

Molecular Formula

C26H24O11

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C26H22O10.H2O/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15;/h1-12,23,27-31,33H,13H2,(H,34,35);1H2/b6-1+,10-5+;/t23-;/m1./s1

InChI Key

XFUSRNNWIRPEDG-FYLUTCCGSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O.O

Salvianolic acid A hydrate is a natural polyphenolic compound derived from Salvia miltiorrhiza, commonly known as Danshen. This compound is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Salvianolic acid A is particularly noted for its ability to inhibit ferroptosis, a form of regulated cell death associated with various neurodegenerative conditions, and has been used traditionally in Chinese medicine for treating cardiovascular diseases and other ailments .

Antioxidant and Free Radical Scavenger

Studies suggest that Salvianolic acid A hydrate might act as an antioxidant and free radical scavenger [PubChem, Selleckchem]. Free radicals are unstable molecules in the body that can damage cells and contribute to various health conditions. Antioxidants help neutralize these free radicals and may offer some protection against these conditions [National Institutes of Health (.gov)].

Further Reading:

  • PubChem: )
  • Selleckchem:

Inhibiting Protein-Protein Interactions

Salvianolic acid A hydrate is also being studied for its potential to inhibit protein-protein interactions [PubChem]. Proteins play a crucial role in many cellular processes, and their interactions with each other are essential for these functions. By affecting these interactions, Salvianolic acid A hydrate might influence various cellular pathways [National Center for Biotechnology Information (.gov)].

Further Reading:

  • PubChem: )
That contribute to its biological activity:

  • Oxidation-Reduction Reactions: As an antioxidant, it can scavenge free radicals, thus reducing oxidative stress in cells.
  • Metal Ion Chelation: Salvianolic acid A can chelate metal ions, particularly iron, which helps inhibit lipid peroxidation and protects against cellular damage .
  • Inhibition of Enzymatic Activity: It may also inhibit enzymes involved in inflammatory pathways, thereby modulating inflammatory responses .

The biological activities of salvianolic acid A include:

  • Antioxidant Properties: It effectively scavenges reactive oxygen species and reduces lipid peroxidation.
  • Neuroprotection: Salvianolic acid A has demonstrated protective effects against neuronal damage in models of intracerebral hemorrhage by activating the Nrf2 signaling pathway .
  • Anti-inflammatory Effects: It reduces the expression of pro-inflammatory cytokines and inhibits pathways like NF-κB, contributing to its anti-inflammatory properties .
  • Cardiovascular Benefits: The compound has shown potential in improving hemorheological parameters and protecting against ischemic damage in cardiac tissues .

Salvianolic acid A can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting salvianolic acid A from the roots of Salvia miltiorrhiza using solvents like ethanol or methanol.
  • Chemical Synthesis: Although less common, synthetic routes have been explored to produce salvianolic acid A through multi-step organic synthesis involving phenolic compounds .
  • Biotechnological Approaches: Recent studies have investigated using microbial fermentation to produce salvianolic acid A from precursor compounds.

Salvianolic acid A has a variety of applications:

  • Pharmaceuticals: It is used in formulations aimed at treating cardiovascular diseases, neurodegenerative disorders, and inflammation-related conditions.
  • Cosmetics: Due to its antioxidant properties, it is also incorporated into skincare products aimed at reducing oxidative damage to skin cells.
  • Nutraceuticals: The compound is included in dietary supplements for its health-promoting properties.

Research has examined the interactions of salvianolic acid A with various biological systems:

  • Drug Interactions: Studies indicate that it may enhance the efficacy of certain chemotherapeutic agents while reducing their side effects .
  • Synergistic Effects: When combined with other herbal extracts or compounds, salvianolic acid A may exhibit enhanced therapeutic effects, particularly in anti-inflammatory and neuroprotective contexts.

Several compounds share structural or functional similarities with salvianolic acid A. Here are a few notable examples:

CompoundSourceKey ActivitiesUnique Features
Salvianolic Acid BSalvia miltiorrhizaAntioxidant, anti-inflammatoryMore potent in skin hydration
Rosmarinic AcidRosmarinus officinalisAntioxidant, anti-inflammatoryStronger anti-inflammatory effects
Caffeic AcidVarious plantsAntioxidantCommonly found in coffee and herbs
CurcuminCurcuma longaAnti-inflammatory, anticancerBroad-spectrum anticancer activity

Uniqueness of Salvianolic Acid A

Salvianolic acid A stands out due to its specific neuroprotective effects against ferroptosis and its ability to activate the Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress. This unique profile makes it particularly valuable in treating conditions related to brain health and cerebrovascular diseases .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

512.13186158 g/mol

Monoisotopic Mass

512.13186158 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-11-23

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